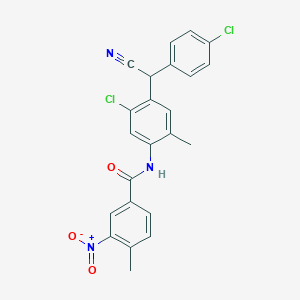

N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-4-methyl-3-nitrobenzamide

Description

N-(5-Chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-4-methyl-3-nitrobenzamide is a halogenated benzamide derivative with a molecular formula of C₂₃H₁₇Cl₂N₃O₃ (molecular weight: 454.31 g/mol) . It features a central benzene ring substituted with chlorine, methyl, and nitro groups, as well as a cyano-methyl-(4-chlorophenyl) moiety. The compound’s structural complexity contributes to its diverse physicochemical properties, including a predicted density of 1.390 g/cm³ and a boiling point of 553.2°C .

Its synthesis and structural analysis often leverage crystallographic tools like the SHELX software suite for refinement and validation .

Properties

Molecular Formula |

C23H17Cl2N3O3 |

|---|---|

Molecular Weight |

454.3 g/mol |

IUPAC Name |

N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-4-methyl-3-nitrobenzamide |

InChI |

InChI=1S/C23H17Cl2N3O3/c1-13-3-4-16(10-22(13)28(30)31)23(29)27-21-11-20(25)18(9-14(21)2)19(12-26)15-5-7-17(24)8-6-15/h3-11,19H,1-2H3,(H,27,29) |

InChI Key |

WYSRUJCDYAHFKK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2C)C(C#N)C3=CC=C(C=C3)Cl)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-4-methyl-3-nitrobenzamide typically involves multi-step organic reactions. One common method includes the reaction of 5-chloro-2-methylbenzonitrile with 4-chlorobenzyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with 4-methyl-3-nitrobenzoyl chloride under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or toluene and catalysts such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The cyano group can be reduced to an amine group using reagents such as lithium aluminum hydride.

Substitution: The chloro groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, lithium aluminum hydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions include amine derivatives, substituted benzamides, and other functionalized aromatic compounds. These products can be further utilized in various applications, including pharmaceuticals and agrochemicals.

Scientific Research Applications

N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-4-methyl-3-nitrobenzamide has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting their activity or altering their function. For example, the nitro group may participate in redox reactions, while the cyano group can form hydrogen bonds with biological macromolecules. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of halogenated benzamides with variations in substituents that significantly influence biological activity, solubility, and therapeutic applications. Below is a detailed comparison with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison of Key Analogs

Key Findings from Comparative Studies

Bioactivity and Selectivity :

- The target compound’s 3-nitro group enhances SPAK binding affinity compared to ZT-1a (which has a 2-hydroxy group ) but reduces solubility due to increased hydrophobicity .

- Closantel’s diiodo substitutions confer potent anthelmintic activity by disrupting parasite ion transport, a mechanism absent in the target compound .

Synthetic Feasibility :

- Derivatives with methoxy groups (e.g., ) exhibit simpler synthesis pathways but lack the therapeutic versatility of nitro- or hydroxy-substituted analogs .

Thermodynamic Stability: The cyano-methyl-(4-chlorophenyl) moiety in the target compound improves metabolic stability compared to analogs with unsubstituted benzamide groups (e.g., ) .

Commercial Availability :

- The target compound and several analogs (e.g., ) are listed as discontinued in commercial catalogs, highlighting challenges in large-scale production despite research interest .

Table 2: Physicochemical Properties Comparison

Biological Activity

N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-4-methyl-3-nitrobenzamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the following chemical structure and properties:

- Molecular Formula : C22H19Cl2N3O3

- Molecular Weight : 452.31 g/mol

- CAS Number : 57808-65-8

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its effects in different biological systems. Key areas of interest include:

-

Antidiabetic Activity :

- Studies have shown that derivatives of nitrobenzamide, including this compound, exhibit significant inhibitory activity against enzymes such as α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism.

- The compound's structure allows for strong interactions with these enzymes, leading to effective inhibition. For instance, in vitro tests indicated IC50 values ranging from 10.75 μM to 130.90 μM against α-glucosidase .

-

Antimicrobial Properties :

- Preliminary investigations suggest that the compound may also possess antimicrobial activities. Compounds with similar structural motifs have been reported to inhibit bacterial growth effectively.

-

Cytotoxicity :

- Research indicates that certain derivatives can induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents. The mechanism appears to involve the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with active sites on target enzymes through hydrogen bonding and hydrophobic interactions, significantly inhibiting their activity.

- Cellular Uptake : The lipophilic nature of the compound facilitates its absorption into cells, where it can exert its effects.

Case Studies and Research Findings

A review of recent literature reveals several studies that have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Notable Research

Q & A

Basic: What synthetic routes are commonly employed for the preparation of N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-4-methyl-3-nitrobenzamide?

The synthesis involves multi-step reactions starting from aromatic precursors. Key steps include:

- Friedel-Crafts alkylation to introduce the chlorophenyl-cyanomethyl group.

- Amide coupling between intermediates using activating agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in dichloromethane .

- Nitro group introduction via nitration under controlled conditions to avoid over-oxidation.

Reaction progress is monitored via Thin Layer Chromatography (TLC) and validated using NMR (¹H/¹³C) and mass spectrometry for structural confirmation .

Basic: How is the compound characterized to confirm its structural integrity and purity?

Post-synthesis characterization employs:

- ¹H/¹³C NMR spectroscopy to verify substituent positions and functional groups.

- High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.

- Single-crystal X-ray diffraction (XRD) for absolute configuration determination in crystalline forms .

- HPLC or GC-MS for purity assessment (>95% purity is typical for research-grade material) .

Advanced: How can reaction conditions be optimized to improve yield during amide bond formation?

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reactivity while minimizing side reactions.

- Temperature control : Maintaining 0–25°C prevents thermal degradation of sensitive intermediates.

- Catalyst ratios : A 1:1.2 molar ratio of DMAP to DCC improves coupling efficiency .

- Stepwise purification : Column chromatography after each step isolates intermediates, reducing competing reactions .

Advanced: How do researchers reconcile contradictory data on the compound’s stability under varying conditions?

Conflicting stability reports (e.g., degradation under extreme pH vs. stability in neutral buffers) are addressed by:

- Condition-specific stability assays : Testing degradation kinetics in buffers (pH 2–12) and temperatures (4–60°C) .

- Spectroscopic tracking : UV-Vis or HPLC monitors degradation products, identifying hydrolysis of the nitro or cyano groups as primary instability pathways .

- Computational modeling : Predicting susceptible bonds (e.g., amide or nitrile) using DFT calculations guides stabilization strategies .

Advanced: What methodologies are used to investigate the compound’s biological mechanism of action?

Mechanistic studies involve:

- Enzyme inhibition assays : Testing against kinases or proteases to identify target interactions. IC₅₀ values are calculated using dose-response curves.

- Cellular uptake studies : Fluorescent tagging (e.g., BODIPY derivatives) tracks intracellular localization in cancer cell lines .

- Molecular docking : Simulates binding to active sites (e.g., ATP-binding pockets) using software like AutoDock .

- Transcriptomic profiling : RNA-seq identifies downstream gene regulation in treated cells .

Advanced: How are discrepancies in reported bioactivity data across studies resolved?

Conflicting bioactivity results (e.g., variable IC₅₀ values) are analyzed by:

- Standardizing assay protocols : Uniform cell lines (e.g., HeLa vs. MCF-7) and incubation times reduce variability .

- Validating target specificity : CRISPR/Cas9 knockouts confirm on-target effects.

- Meta-analysis : Aggregating data from multiple studies to identify trends (e.g., higher potency in hypoxic conditions) .

Advanced: What computational approaches predict the compound’s interactions with biological targets?

Predictive methods include:

- Quantitative Structure-Activity Relationship (QSAR) : Correlates substituent effects (e.g., Cl vs. NO₂) with activity trends.

- Molecular Dynamics (MD) simulations : Models binding stability over time (e.g., ligand-receptor hydrogen bonding).

- ADMET profiling : Predicts pharmacokinetics (e.g., CYP450 metabolism) using tools like SwissADME .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.